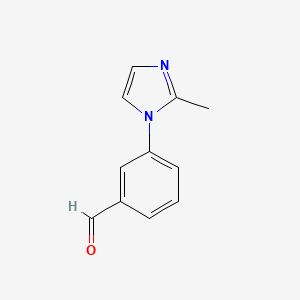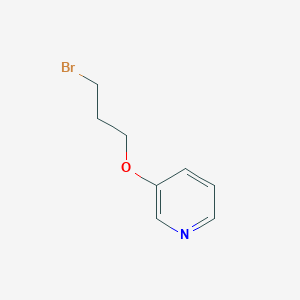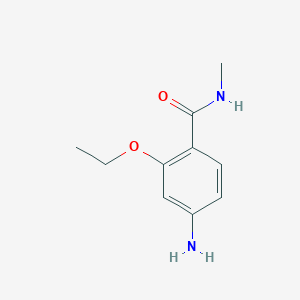
6-Cyclopropanesulfonylamino-hexanoic acid
Vue d'ensemble
Description
6-Cyclopropanesulfonylamino-hexanoic acid is a compound that belongs to the class of sulfonyl amino acids. It features a cyclopropane ring attached to a sulfonyl group, which is further connected to a hexanoic acid chain.
Mécanisme D'action
Target of Action
It’s structurally similar to aminocaproic acid , which is known to target proteolytic enzymes like plasmin . These enzymes are responsible for fibrinolysis, a process that prevents blood clots from growing and becoming problematic.
Mode of Action
Based on its structural similarity to aminocaproic acid, it may also act as an effective inhibitor for enzymes that bind to a particular residue . This inhibition could block the binding of plasminogen to fibrin, preventing its activation to plasmin and reducing fibrinolysis .
Biochemical Pathways
Considering its potential similarity to aminocaproic acid, it might be involved in the regulation of the fibrinolytic pathway . This could lead to downstream effects such as the prevention of blood clot dissolution, thereby aiding in the control of bleeding.
Result of Action
If it acts similarly to aminocaproic acid, it could potentially prevent the dissolution of blood clots, thereby controlling bleeding .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropanesulfonylamino-hexanoic acid typically involves the following steps:
Formation of Cyclopropanesulfonyl Chloride: Cyclopropane is reacted with chlorosulfonic acid to form cyclopropanesulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
6-Cyclopropanesulfonylamino-hexanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonyl derivatives.
Applications De Recherche Scientifique
6-Cyclopropanesulfonylamino-hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of novel materials and catalysts
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Aminohexanoic Acid: An analog of lysine, used as an antifibrinolytic agent.
Cyclopropanesulfonyl Chloride: A precursor in the synthesis of sulfonyl amino acids.
Sulfonyl Amino Acids: A broader class of compounds with similar structural features.
Uniqueness
6-Cyclopropanesulfonylamino-hexanoic acid is unique due to its cyclopropane ring, which imparts rigidity and distinct reactivity compared to other sulfonyl amino acids. This structural feature can influence its binding affinity and specificity towards molecular targets, making it a valuable compound in research and industrial applications .
Propriétés
IUPAC Name |
6-(cyclopropylsulfonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S/c11-9(12)4-2-1-3-7-10-15(13,14)8-5-6-8/h8,10H,1-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBVKMMNUPQFOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B1399916.png)

![Ethyl 2-[(5-bromopyridin-3-yl)oxy]propanoate](/img/structure/B1399919.png)






![[3-(2,3-Difluorophenyl)phenyl]methanamine](/img/structure/B1399927.png)



